Product packaging for H-Lys-OMe.2HCl(Cat. No.:CAS No. 26348-70-9)

H-Lys-OMe.2HCl

Cat. No.: B554999
CAS No.: 26348-70-9
M. Wt: 233.13 g/mol
InChI Key: SXZCBVCQHOJXDR-ILKKLZGPSA-N
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Description

Significance as a Chiral Amino Acid Derivative in Contemporary Organic Synthesis

The inherent chirality of L-lysine methyl ester dihydrochloride (B599025) makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. wikipedia.org Its primary significance lies in its role as a fundamental building block in peptide synthesis, both in solution-phase and solid-phase methodologies. sigmaaldrich.comchemimpex.com The methyl ester protection of the carboxylic acid and the dihydrochloride form, which protects the two amino groups, allow for controlled and sequential peptide bond formation. sigmaaldrich.com

Beyond its foundational role in creating peptides, L-lysine derivatives, including the methyl ester, are employed as chiral auxiliaries. chemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org For instance, chiral oxazolidinones, which can be derived from amino acids, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org While specific examples detailing L-lysine methyl ester itself as the core of a widely-used auxiliary are not prevalent in the reviewed literature, the principle of using chiral amino acid derivatives for this purpose is well-established. researchgate.net

Furthermore, the bifunctional nature of L-lysine methyl ester allows for the synthesis of more complex and tailor-made amino acids. For example, Ni(II) complexes of Schiff bases derived from amino acid esters can be used to generate new stereocenters with high diastereoselectivity. nih.gov

Evolution of Research Perspectives and Methodological Advancements

The utility of amino acid esters, including L-lysine methyl ester, is intrinsically linked to the historical development of peptide synthesis. Early methods in the 20th century were conducted in solution, a laborious process for longer peptides. nih.gov A significant methodological leap was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s, a technique that revolutionized the field by anchoring the growing peptide chain to a solid support. nih.gov This advancement made the synthesis of complex peptides more efficient and is a cornerstone of modern biochemistry and pharmaceutical development.

Parallel to the development of SPPS, the evolution of protecting group strategies has been crucial. The use of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups for the temporary protection of the α-amino group has allowed for the selective and efficient elongation of peptide chains. nih.gov L-lysine methyl ester, with its carboxyl group already protected, fits seamlessly into these synthetic schemes.

Current Research Imperatives and Future Trajectories

Current research continues to expand the applications of L-lysine methyl ester dihydrochloride beyond traditional peptide synthesis, driven by the demand for novel materials and therapeutics. A significant area of focus is in the development of advanced biomaterials. For instance, L-lysine-based polymers, such as poly-l-lysine, are being investigated for their biocompatibility and antimicrobial properties, with applications in drug delivery and tissue engineering. researchgate.net The synthesis of lysine-based dendrimers and organogelators for use in cosmetics and drug release processes also represents a burgeoning field of research. nih.govnih.gov

In the realm of catalysis, there is growing interest in the use of metal complexes with amino acid derivatives. While research has been conducted on complexes of lysine (B10760008) with various metals for oxidation reactions, the specific use of L-lysine methyl ester in this context is an area ripe for further exploration. nih.gov The potential for creating chiral catalysts for asymmetric synthesis is a particularly promising avenue.

Looking forward, the industrial biomanufacturing of lysine and its derivatives is set to expand, positioning these compounds as key platform chemicals for the synthesis of a wide range of products, including active pharmaceutical ingredients and materials. researchgate.netmdpi.com The development of novel lysine derivatives with unique functional groups, such as chloro, alkene, and alkyne moieties, through cell-free biosynthesis is also a cutting-edge research direction that promises to broaden the synthetic utility of this versatile amino acid. researchgate.net

Spectroscopic Data for L-Lysine Methyl Ester
Spectroscopic TechniqueKey Data PointsSource
¹H-NMR (in D₂O)δ 4.12 (t, 1H), 3.79 (s, 3H), 2.97 (t, 2H), 1.94 (m, 2H), 1.67 (m, 2H), 1.46 (m, 2H)
¹³C-NMR (in D₂O)δ 170.7, 53.7, 52.9, 39.2, 29.4, 26.4, 21.6
Infrared (IR)Characteristic peaks for L-lysine hydrochloride include absorptions for NH₃⁺ and carboxylate groups. The methyl ester would introduce a characteristic C=O stretching vibration for the ester.
Mass Spectrometry (ESI-MS)Calculated for (M+H)⁺: 161.1, Found: 161.1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18Cl2N2O2 B554999 H-Lys-OMe.2HCl CAS No. 26348-70-9

Properties

IUPAC Name

methyl (2S)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCBVCQHOJXDR-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180952
Record name Methyl L-lysinate dihydrochloride
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Alfa Aesar MSDS]
Record name Methyl L-lysinate dihydrochloride
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CAS No.

26348-70-9
Record name Methyl L-lysinate dihydrochloride
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Record name Methyl L-lysinate dihydrochloride
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Record name Methyl L-lysinate dihydrochloride
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Synthetic Methodologies and Chemical Transformations

Esterification Strategies for the Synthesis of L-Lysine Methyl Ester Dihydrochloride (B599025)

The direct conversion of L-lysine to its methyl ester derivative is a fundamental transformation, typically achieved through esterification reactions. The presence of two amine groups and a carboxylic acid on the lysine (B10760008) molecule necessitates specific catalytic approaches to favor the formation of the desired ester.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely employed method for producing amino acid esters. acs.org This approach utilizes an excess of the alcohol, in this case, methanol (B129727), which serves as both a reactant and the solvent, in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.

Hydrochloric acid (HCl) is a frequently used catalyst for this transformation. In a typical procedure, L-lysine hydrochloride is treated with methanol and hydrochloric acid. prepchem.com One documented synthesis reported the use of L-lysine hydrochloride, methanol, and hydrochloric acid, which upon cooling and crystallization, yielded L-lysine methyl ester dihydrochloride with a purity of 96.6% and a yield of 81.3%. prepchem.com The dihydrochloride salt of the ester readily crystallizes from the reaction mixture upon cooling, which simplifies purification. google.com Chemoenzymatic polymerization processes also utilize the initial acid-catalyzed esterification of L-lysine with an alcohol like ethanol (B145695) or methanol, using HCl as the catalyst, to produce the monomer required for subsequent polymerization. researchgate.net

Sulfuric acid (H₂SO₄) is another effective catalyst for the esterification of amino acids. acs.org Research has shown that sulfuric acid can promote the esterification of lysine in a methanol/water mixture. The mechanism is not only acid-catalyzed but is also potentially promoted by the in situ generation of sulfate (B86663) esters that act as alkylating agents for the carboxylate group. acs.org In the context of preparing for chemoenzymatic polymerization, using sulfuric acid as the catalyst for the ethyl esterification of L-lysine resulted in a high conversion rate of 91%. acs.org

Table 1: Comparison of Acid-Catalyzed Esterification Methods

Catalyst Starting Material Solvent Reported Yield/Conversion Purity Citation
Hydrochloric Acid L-Lysine Hydrochloride Methanol 81.3% Yield 96.6% prepchem.com
Hydrochloric Acid L-Lysine Ethanol 87% Conversion (to Lys-OEt) Not specified researchgate.net
Sulfuric Acid L-Lysine Methanol/Water Product Observed Not specified acs.org
Sulfuric Acid L-Lysine Ethanol 91% Conversion (to Lys-OEt) Not specified acs.org

An alternative and highly efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This technique is lauded for its mild reaction conditions, operational simplicity, and good to excellent yields. nih.govresearchgate.net The reaction proceeds readily at room temperature, avoiding the harsh conditions associated with traditional methods like using gaseous hydrochloric acid or thionyl chloride. nih.govresearchgate.net

The process involves adding trimethylchlorosilane to a suspension or solution of the amino acid in methanol. nih.gov The TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method has been successfully applied to a wide range of natural, aromatic, and aliphatic amino acids. nih.govgoogle.com Upon completion of the reaction, the product, L-lysine methyl ester dihydrochloride, is typically isolated by simply concentrating the reaction mixture on a rotary evaporator. nih.gov This one-step reaction provides a safe, environmentally friendly, and high-yield route to the desired product. google.com

Table 2: Trimethylchlorosilane-Mediated Esterification

Reagents Temperature Key Advantages Typical Workup Citation
Amino Acid, Trimethylchlorosilane, Methanol Room Temperature Mild conditions, High yields, Simple operation, Short reaction time, Environmentally friendly Concentration via rotary evaporator nih.gov, researchgate.net, google.com

Selective Functional Group Protection and Deprotection Chemistry

L-lysine possesses two primary amino groups: the α-amino group at the stereocenter and the ε-amino group on the side chain. These two groups exhibit different reactivity, which allows for selective protection and functionalization, a critical aspect in peptide synthesis and the development of complex molecules. L-lysine methyl ester serves as a key substrate for these transformations.

The tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines. organic-chemistry.orgfishersci.co.uk In the context of lysine, selective protection of either the α- or ε-amino group is crucial. Nα-Boc-L-lysine methyl ester hydrochloride is a valuable derivative used in medicinal chemistry and peptide synthesis, offering enhanced solubility and stability. chemimpex.com

Selective protection of the ε-amino group can be achieved by first forming a copper(II) complex with the lysine. The α-amino and carboxyl groups form a bidentate chelate with the Cu²⁺ ion, leaving the ε-amino group free to react with a Boc-donating reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Subsequent removal of the copper yields the Nε-Boc-protected lysine. Another strategy involves using boron trifluoride as a chelating agent to protect the α-amino and carboxyl groups, followed by the selective protection of the ε-amino group with Boc anhydride (B1165640). google.com The Boc group is stable to most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc. organic-chemistry.org Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group fundamental to modern solid-phase peptide synthesis (SPPS). mdpi.com Its application to lysine derivatives allows for the construction of complex peptides. chemimpex.com Differentially protected lysine derivatives, such as Nα-Fmoc-Nε-Boc-L-lysine, are commercially available building blocks. nih.gov

The synthesis of these doubly protected derivatives often involves multiple steps of selective protection and deprotection. For instance, Nα-Fmoc protection can be introduced after the ε-amino group has been secured with a Boc group. nih.gov Conversely, derivatives like Nα-Boc-Nε-Fmoc-L-lysine methyl ester are also synthesized for specific applications in peptide chemistry and bioconjugation. chemimpex.com The Fmoc group's lability to basic conditions (e.g., piperidine (B6355638) in DMF) allows for its selective removal without affecting acid-labile groups like Boc or tert-butyl esters, which is the cornerstone of the Fmoc/tBu protection strategy in SPPS. mdpi.comnih.gov

The differential nucleophilicity and steric environment of the α- and ε-amino groups of lysine allow for their regioselective functionalization. This selectivity can be achieved through both enzymatic and chemical methods.

Enzymatic approaches have demonstrated high specificity. For example, the protease α-chymotrypsin shows a preference for modifying the α-amino group, while subtilisin Carlsberg is highly specific for the ε-amino group, enabling the preparative synthesis of isopeptides. nih.gov The selection of an appropriate immobilized enzyme catalyst, such as trypsin or lipase (B570770), can direct the regioselective polymerization of L-lysine ethyl ester to produce either α-linked or ε-linked poly(L-lysine), respectively. acs.org

Chemical methods also exploit the inherent reactivity differences. Computationally designed sulfonyl acrylates have been shown to react with exquisite chemoselectivity and regioselectivity, modifying only the most nucleophilic lysine residue on a protein surface. nih.govacs.org This reaction is facilitated by a hydrogen-bond-assisted transition state involving the lysine's ε-amino group. nih.govacs.org Such strategies highlight the ability to target a specific amino group based on its unique chemical environment, a principle that is central to the controlled modification of lysine and its derivatives like the methyl ester.

Derivatization Reactions and Novel Compound Synthesis

The presence of two primary amino groups with different reactivities and a methyl ester allows for a multitude of derivatization reactions, leading to the synthesis of novel compounds with diverse applications.

Synthesis of Lysine-Based Cationic Amphiphilic Derivatives

L-lysine methyl ester is a key precursor in the synthesis of biocompatible cationic surfactants. One prominent method involves the acylation of the ε-amino group with fatty acids. For instance, N(epsilon)-lauroyl lysine methyl ester, N(epsilon)-myristoyl lysine methyl ester, and N(epsilon)-palmitoyl lysine methyl ester have been synthesized in high yields through the acylation of L-lysine methyl ester with the corresponding saturated fatty acids. These reactions create amphiphilic molecules with a hydrophilic head group derived from the lysine moiety and a hydrophobic tail from the fatty acid chain.

These cationic surfactants exhibit interesting self-assembly properties in aqueous solutions, forming micelles. Their biological activities, such as antimicrobial and hemolytic properties, have been investigated, revealing moderate activity against Gram-positive bacteria and significantly lower hemolytic activity compared to analogous N(alpha)-acyl amino acid surfactants.

Table 1: Examples of Lysine-Based Cationic Amphiphilic Derivatives Synthesized from L-Lysine Methyl Ester

Derivative Name Acyl Chain
N(epsilon)-lauroyl lysine methyl ester Lauroyl (C12)
N(epsilon)-myristoyl lysine methyl ester Myristoyl (C14)
N(epsilon)-palmitoyl lysine methyl ester Palmitoyl (C16)

Formation of Urea (B33335) and Pseudopeptide Analogues

The amino groups of L-lysine methyl ester are reactive towards isocyanates and other carbonyl compounds, enabling the formation of urea and pseudopeptide linkages. L-lysine diisocyanate, a derivative of L-lysine methyl ester, is a key monomer in the synthesis of biodegradable poly(ester-urethane-urea)s. In these syntheses, the isocyanate groups react with polyols and chain extenders, which can include the ethyl ester of L-lysine, to form urethane (B1682113) and urea bonds, respectively. This approach allows for the creation of segmented polymers with tunable properties.

Furthermore, L-lysine methyl ester hydrochloride has been utilized in the synthesis of 2:1-[α/aza]-pseudopeptide series. In a representative synthesis, a protected α-amino acid is activated and reacted with a hydrazine (B178648) derivative, followed by coupling with L-lysine methyl ester hydrochloride to form the aza-peptide linkage. This methodology allows for the construction of peptide mimics with altered backbone structures and potentially enhanced biological stability.

Strategic Modifications for Bioconjugation Applications

The lysine residue is a common target for bioconjugation due to the reactivity of its ε-amino group. L-lysine methyl ester dihydrochloride provides a convenient starting material for creating lysine derivatives that can be incorporated into peptides or conjugated to other molecules. The methyl ester group can enhance the solubility of unnatural amino acid derivatives in cell culture media, which has been shown to improve their incorporation into proteins in E. coli expression systems. For instance, using the methyl ester forms of Nε-Boc-L-Lysine and Nε-propargyl-L-Lysine led to a 2- to 5-fold increase in the yields of proteins incorporated with these unnatural amino acids compared to their free acid forms. acs.org

Classical methods for modifying the primary amines of lysine for bioconjugation include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, and reactions with isocyanates or isothiocyanates to yield urea or thiourea (B124793) linkages. nih.gov Reductive amination with aldehydes offers another route to form secondary amine connections. nih.gov These strategies can be applied to L-lysine methyl ester to create a variety of functionalized lysine derivatives suitable for subsequent conjugation to biomolecules.

Elucidation of Reactions with Dicarbonyl Compounds and Advanced Glycation End-Products (AGEs) Formation Mechanisms

L-lysine and its derivatives, including the methyl ester, are known to react with dicarbonyl compounds such as glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO), which are products of carbohydrate metabolism. These reactions are central to the formation of Advanced Glycation End-Products (AGEs), which are implicated in various disease processes.

Detailed investigations into the reaction of free L-lysine and L-lysine methyl ester with GO and MGO in phosphate (B84403) buffer have been conducted. nih.govacs.orgnih.gov These studies have shown that Nε-Carboxymethyl-lysine (CML) and Nε-Carboxyethyl-lysine (CEL) are formed from the reaction with GO and MGO, respectively. nih.gov The formation of these AGEs was found to be temperature-dependent, with higher yields observed at 80°C compared to 37°C. nih.gov CML was identified as the major reaction product. nih.gov

Interestingly, a novel reaction product, Nε-(hydroxymethyl)-lysine (HML), has been identified from the reaction of L-lysine methyl ester with MGO. nih.govacs.org Preliminary findings suggest that HML is formed in higher concentrations than CEL from this specific reaction. nih.govacs.org The proposed mechanism for HML formation from L-lysine methyl ester and MGO is distinct and does not appear to occur with GO. nih.govacs.org These studies highlight the complex chemistry involved in the formation of AGEs from lysine derivatives.

Table 2: Key Reaction Products of L-Lysine Methyl Ester with Dicarbonyl Compounds

Dicarbonyl Compound Major AGE Product(s)
Glyoxal (GO) Nε-Carboxymethyl-lysine (CML)
Methylglyoxal (MGO) Nε-Carboxyethyl-lysine (CEL), Nε-(hydroxymethyl)-lysine (HML)

Investigations into Reactions with Mycotoxins and Related Organic Substrates

The ε-amino group of lysine is a nucleophilic center that can react with electrophilic species, including certain mycotoxins or their metabolites. Aflatoxin B1 (AFB1), a potent mycotoxin, is metabolized in the body to the reactive AFB1 exo-8,9-epoxide. This epoxide can hydrolyze to AFB1 dihydrodiol, which exists in equilibrium with AFB1 dialdehyde (B1249045). nih.govresearchgate.netnih.gov The dialdehyde form is capable of reacting with the Nε-amino group of lysine residues in proteins to form adducts. nih.govresearchgate.netnih.gov

Kinetic studies have investigated the reaction of AFB1 dialdehyde with N-acetyl-lysine, a model for the lysine side chain. The reaction proceeds through the formation of a Schiff base, followed by rearrangements to form a stable adduct. nih.gov While these studies have primarily focused on lysine residues within proteins or on N-acetyl-lysine, the fundamental reactivity of the lysine side chain suggests that L-lysine methyl ester would undergo similar reactions with AFB1 dialdehyde. The reaction of AFB1 dialdehyde with protein-bound lysine is a moderately efficient process and is influenced by the local environment of the lysine residue. nih.gov Another mycotoxin, Ochratoxin A, has a structure that includes a phenylalanine moiety linked to a chlorinated isocoumarin, but direct reactions with lysine or its esters are less characterized in the literature. google.com

Complexation Studies with Metal Ions and Supramolecular Architectures

The amino and carboxylate groups of lysine and its derivatives can act as ligands, coordinating with metal ions to form complexes. While specific studies focusing exclusively on L-lysine methyl ester dihydrochloride are not abundant, research on L-lysine monohydrochloride provides a strong basis for understanding these interactions. Lysine can form complexes with various metal ions, including iron, copper, zinc, manganese, and cobalt. rsc.org These complexes are typically prepared by reacting an aqueous solution of a metal salt with lysine hydrochloride under acidic conditions. rsc.org The stoichiometry of the resulting metal-lysine complex can be influenced by the molar ratio of the reactants and the pH of the solution. rsc.org

L-lysine derivatives have also been explored as building blocks for the construction of supramolecular assemblies. For example, L-lysine derivatives of viologens have been shown to form supramolecular structures such as fibers and ribbons in certain aromatic solvents. acs.orgnih.gov Furthermore, lysine-containing peptides can form reversible, linear, and cross-linked supramolecular polymers in the presence of carbon dioxide in apolar organic solvents. oup.com These assemblies are held together by non-covalent interactions, such as hydrogen bonding and ionic interactions. New hydrogelators based on L-lysine have been developed that can gel water at low concentrations. These examples demonstrate the potential of incorporating L-lysine methyl ester into more complex molecular designs to drive the formation of ordered supramolecular architectures.

Applications in Peptide and Protein Chemistry Research

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

L-Lysine methyl ester dihydrochloride (B599025) serves as a critical starting material in peptide synthesis, particularly in methodologies requiring a C-terminal ester. In peptide synthesis, amino acids are sequentially coupled to form a chain. The methyl ester group on this compound effectively protects the C-terminus of lysine (B10760008), preventing it from participating in unwanted side reactions during the step-wise assembly of the peptide chain.

While the compound itself can be used, it is more commonly employed as a precursor for creating Nα-protected building blocks suitable for Solid-Phase Peptide Synthesis (SPPS). nih.gov For instance, the α-amino group can be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding Nα-Fmoc-L-lysine methyl ester. nih.govchemimpex.com This protected version can then be used in solution-phase synthesis or anchored to a resin for Fmoc-based SPPS. nih.govrsc.org The use of such derivatives allows for the controlled and efficient synthesis of peptides with a C-terminal lysine methyl ester. nih.gov This approach is operationally more convenient than many traditional methods that may require harsh chemical conditions for cleavage from the resin. researchgate.netnih.gov

Design and Synthesis of Bioactive Peptides and Complex Molecular Structures

The compound is instrumental in the synthesis of complex molecular architectures, including cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. Researchers utilize L-lysine methyl ester as a key component in cyclization reactions.

A notable example is the synthesis of novel cyclopeptides with potential anticancer activity. ekb.eg In this research, linear tetrapeptide precursors were synthesized and then cyclized using L-lysine methyl ester. ekb.eg The process involved various coupling methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) or the azide (B81097) method, to form the cyclic pentapeptide esters. ekb.eg This strategy highlights the compound's utility in creating structurally diverse molecules for screening as potential therapeutic agents. The ability to introduce lysine residues into peptide chains is crucial for enhancing the stability and bioactivity of the resulting compounds. chemimpex.com

Synthesized Cyclopeptide ExamplePrecursorApplication
Cyclo-[N-isophthaloyl-bis-(Gly-Ala)-L-Lys-OMe]Isophthaloyl-bis-(Gly-Ala) + L-Lysine methyl esterPotential Anticancer Agent ekb.eg
Cyclo-[N-isophthaloyl-bis-(Gly-Val)-L-Lys-OMe]Isophthaloyl-bis-(Gly-Val) + L-Lysine methyl esterPotential Anticancer Agent ekb.eg
Cyclo-[N-isophthaloyl-bis-(Gly-Leu)-L-Lys-OMe]Isophthaloyl-bis-(Gly-Leu) + L-Lysine methyl esterPotential Anticancer Agent ekb.eg

Targeted Engineering of Protein Properties via Lysine Residue Modification

Introducing lysine and its derivatives into a peptide or protein sequence is a key strategy for engineering its biological and physical properties. Lysine methylation, in particular, is a widespread post-translational modification (PTM) that can significantly alter a protein's function. nih.gov Synthesizing peptides with methylated lysine residues, which can be prepared from L-lysine methyl ester precursors, allows researchers to study the specific effects of this modification.

One significant finding is that peptides containing methylated lysines have been shown to resist enzymatic degradation by trypsin and lysyl endopeptidase. nih.gov This resistance is crucial for increasing the in-vivo half-life of therapeutic peptides. By using derivatives of L-lysine methyl ester in peptide synthesis, scientists can create proteins with enhanced stability, tailored bioactivity, and specific binding properties, effectively mimicking or studying the complex regulatory mechanisms found in nature. chemimpex.comnih.gov

Development of Therapeutic Peptides and Precursors for Pharmaceutical Candidates

The application of L-Lysine methyl ester dihydrochloride extends directly into the pharmaceutical industry for the development of new drugs. sigmaaldrich.comchemimpex.com Its role in modifying peptide chains makes it a valuable tool for creating precursors for pharmaceutical candidates. chemimpex.com For instance, the D-isomer, D-Lysine methyl ester dihydrochloride, has been investigated for its ability to reduce non-enzymatic glycation in vitro, making it a potential candidate for developing drugs that target glycation-related diseases. lookchem.com

Furthermore, the compound is used to create peptide-based drug delivery systems. lookchem.com The resulting polypeptide chains can act as polymeric drug carriers, leveraging the properties of lysine to enhance the delivery and efficacy of conjugated therapeutic agents. chemimpex.comlookchem.com The synthesis of cyclopeptides with potential anticancer activity is another clear example of how L-lysine methyl ester serves as a direct precursor in the pipeline for developing new pharmaceutical candidates. ekb.eg

Contributions to Polymer Science and Material Engineering

Precursor Utility in the Synthesis of Lysine-Based Polymeric Materials

L-Lysine methyl ester is a crucial precursor for creating lysine-based polymers because its esterified C-terminus is necessary for specific polymerization reactions, such as chemoenzymatic polymerization (CEP). mdpi.com Unlike non-esterified amino acids, the methyl ester group allows for enzyme-catalyzed aminolysis reactions to proceed efficiently in aqueous environments. mdpi.comconicet.gov.ar This feature makes it an important starting monomer for producing a variety of polypeptide architectures, including not only linear poly(L-lysine) but also more complex structures like branched poly(L-lysine) and lysine-based dendrimers. nih.govnih.gov The presence of the unprotected ε-amino group is a key attribute, allowing for the synthesis of poly(L-lysine) without the need for complex protection and deprotection steps that are common in traditional chemical synthesis routes. mdpi.com

Application in the Production of Cationic Surfactants and Hydrogels

L-Lysine methyl ester is utilized in the manufacturing of cationic surfactants and hydrogels. utoronto.caxiumeimo.commdpi.comconicet.gov.arnsf.gov The pendant primary amine group (ε-amino group) on the lysine (B10760008) side chain provides a positive charge in aqueous solutions, imparting the cationic character essential for these applications. This inherent positive charge allows polymers derived from this monomer to interact with negatively charged surfaces and molecules, a fundamental property for surfactant action and for the structural integrity and swelling behavior of certain hydrogels.

Regioselective Polymerization via Enzymatic Catalysis

Enzymatic catalysis represents a significant advancement in polymer synthesis, offering an environmentally sustainable alternative to conventional methods. mdpi.com Chemoenzymatic polymerization (CEP) leverages the high specificity of enzymes to catalyze polymerization in aqueous solutions under mild conditions, eliminating the need for protecting the reactive side-chain functional groups of amino acid monomers like L-lysine methyl ester. mdpi.comconicet.gov.arduke.edu A critical advantage of this approach is the ability to control the polymer's final structure by selecting a specific enzyme. researchgate.net This regiocontrol allows for the selective formation of amide bonds at either the α-amino or ε-amino position, leading to precisely defined α-linked or ε-linked poly(L-lysine) structures. researchgate.netsigmaaldrich.com This level of control is difficult to achieve with traditional chemical polymerization, which often requires extensive side-chain protection strategies. mdpi.comnih.gov

The synthesis of purely α-linked poly(L-lysine) can be achieved with high regioselectivity using specific protease enzymes. mdpi.com Studies have shown that the enzyme papain effectively catalyzes the polymerization of L-lysine esters by exclusively forming peptide bonds between the α-carboxyl group of one monomer and the α-amino group of another. mdpi.comconicet.gov.ar This enzymatic specificity ensures the creation of a linear polypeptide with pendant ε-amino groups, yielding α-poly(L-lysine). mdpi.com This method provides a direct route to this polymer architecture without the cumbersome protection-deprotection steps required in traditional chemical syntheses, such as ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). mdpi.comnih.gov Similarly, the enzyme trypsin has been shown to produce α-linkage-rich polylysine (B1216035) from lysine ethyl ester, further demonstrating the principle that enzyme selection dictates the final polymer structure. researchgate.netsigmaaldrich.com

While ε-poly(L-lysine) is typically produced via bacterial fermentation, developments in enzymatic polymerization have provided a synthetic route for its production from lysine ester monomers. sigmaaldrich.com By altering the choice of enzyme, the site of polymerization can be switched from the α-amino group to the ε-amino group. researchgate.net Research has demonstrated that immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) can catalyze the bulk polymerization of L-lysine ethyl ester to produce polylysine composed solely of ε-linked amide bonds. researchgate.net This occurs through the reaction between the α-carboxyl group of one monomer and the ε-amino group of another. researchgate.net This enzymatic approach provides a powerful tool for materials engineers to create ε-poly(L-lysine), a functional homopolypeptide with distinct properties from its α-linked counterpart, through a controlled, synthetic process. researchgate.netsigmaaldrich.com

Table 1: Enzyme-Catalyzed Regioselective Polymerization of Lysine Esters

Enzyme Monomer Linkage Type Key Finding Reference
Papain L-Lysine Methyl/Ethyl Ester α-Linked Demonstrates effective regioselective polymerization without side-chain protection. conicet.gov.ar, mdpi.com
Immobilized Trypsin L-Lysine Ethyl Ester Predominantly α-Linked An appropriate choice of immobilized enzyme allows for regioselective polymerization. sigmaaldrich.com, researchgate.net
Immobilized Lipase (Novozym 435) L-Lysine Ethyl Ester Exclusively ε-Linked The choice of enzyme can completely switch the regioselectivity to form ε-linkages. sigmaaldrich.com, researchgate.net

Integration into Biodegradable Poly(ester-urethane-urea) Systems

Derivatives of L-lysine methyl ester are integral to the synthesis of advanced biodegradable elastomers, specifically poly(ester-urethane-urea)s (PEUUs). conicet.gov.ar A key component in this process is L-lysine diisocyanate (LDI), which is the diisocyanate of L-lysine methyl ester. conicet.gov.ar These biodegradable polymers are synthesized using a prepolymer method where a polyester (B1180765) diol, such as poly(ε-caprolactone), is first reacted with the LDI. conicet.gov.ar This prepolymer is then reacted with a chain extender, which can be an amino acid derivative like the ethyl ester of L-lysine, to form the final urea (B33335) linkages. conicet.gov.ar The resulting PEUUs are non-toxic and biodegradable, making them highly suitable for biomedical applications like temporary scaffolds for tissue regeneration. conicet.gov.ar The use of aliphatic diisocyanates like LDI is preferred over aromatic versions because their degradation products, primarily the amino acid lysine, are biocompatible and can be safely metabolized by the body. conicet.gov.arnih.gov This strategy of incorporating lysine-based units is a key method for creating degradable polyurethanes with enhanced biocompatibility. nih.gov

Development of Chiral Polymeric Materials for Optical Resolution

The inherent chirality of amino acids, such as L-lysine, makes them valuable building blocks in polymer science for the creation of materials capable of enantioselective recognition. L-lysine methyl ester dihydrochloride (B599025) serves as a key monomer in the synthesis of chiral polymers designed for the optical resolution of racemic mixtures. The presence of stereogenic centers in the polymer backbone or as pendant groups induces a chiral environment that allows for differential interaction with enantiomers, which is the fundamental principle behind chiral separation.

Research has demonstrated the successful synthesis of optically active polymers derived from L-lysine esters. These polymers, primarily polyamides and poly(ester-imide)s, are synthesized through polycondensation reactions. For instance, optically active polyamides have been created by reacting methyl L-lysinate dihydrochloride with other chiral monomers like d- or l-tartaric acid. researchgate.net Similarly, ethyl L-lysine dihydrochloride has been used to produce a range of chiral polyamides and polyimides by reacting it with various diacyl chlorides and dianhydrides. nih.govresearchgate.net These polymerization reactions yield polymers with significant optical activity, indicating the preservation of the chiral center from the L-lysine monomer. researchgate.netnih.govresearchgate.net

The resulting polymers often exhibit properties desirable for separation materials, such as good solubility in polar aprotic solvents and thermal stability. nih.govresearchgate.net The potential of these materials for ion exchange, due to the presence of the pendant ester group, further enhances their utility in chromatographic applications. nih.gov The primary application for such chiral polymers is in the field of molecular recognition, particularly as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), where they are used for enantioselective separation. researchgate.net

Detailed Research Findings

Studies have focused on synthesizing and characterizing these L-lysine-based polymers to evaluate their chiroptical properties and potential for optical resolution.

One area of research involves the synthesis of AA·BB-type polyamides through the active ester polycondensation method, combining derivatives of L-lysine and tartaric acid. researchgate.net For example, the reaction of methyl L-lysinate dihydrochloride with bis(pentachlorophenyl) di-O-methyl tartaric acid yields aregic polyamides. researchgate.net These polymers were found to be optically active and soluble in chloroform. researchgate.net

Another approach involves the solution polycondensation of ethyl L-lysine dihydrochloride with different diacyl chlorides or dianhydrides to form polyamides and poly(ester-imide)s, respectively. nih.gov These syntheses result in polymers that are not only optically active but also semicrystalline and soluble in various polar aprotic solvents like DMF, DMSO, and NMP. nih.gov The properties of these polymers are summarized in the table below.

Interactive Table: Properties of Chiral Polymers Derived from L-Lysine Esters

Polymer Type Monomers Inherent Viscosity (dL/g) Specific Rotation ([α]D) Thermal Decomposition (T10%) (°C) Glass Transition Temp. (Tg) (°C) Reference
Polyamide (ar-PLyTA) Methyl L-lysinate dihydrochloride, Di-O-methyl tartaric acid derivative 0.50 - 0.76 High optical activity > 200 100 - 105 researchgate.net
Poly(ester-imide)s Ethyl L-lysine dihydrochloride, Trimellitic anhydride (B1165640) derivative 0.23 - 0.47 Optically active > 350 100.42 - 172.81 researchgate.net
Poly(ethyl L-lysinamide)s Ethyl L-lysine dihydrochloride, Diacyl chlorides 0.15 - 0.42 -28.12° to -48.56° Thermally stable Not reported nih.gov
Poly(ethyl L-lysinimide)s Ethyl L-lysine dihydrochloride, Dianhydrides 0.15 - 0.42 -28.12° to -48.56° Thermally stable Not reported nih.gov

Furthermore, L-lysine derivatives have been used to create multifunctional chromatography stationary phases. nih.gov In this application, L-lysine-derived gelators are synthesized and then chemically bonded to a silica (B1680970) matrix. nih.gov These stationary phases have demonstrated the ability to separate chiral compounds such as benzoin (B196080) and 1-phenyl-ethanol in normal phase HPLC, showcasing the practical application of these materials in optical resolution. nih.gov The chiral recognition ability is attributed to the ordered network structure formed by the L-lysine derivatives on the silica surface, which creates multiple weak interaction sites that enhance molecular recognition. nih.gov

Role in Biochemical and Enzymatic Pathway Investigations

Mechanistic Studies of Amino Acid Reactivity in Enzymatic Environments

The esterification of L-lysine's carboxyl group to form L-lysine methyl ester allows for the detailed study of the reactivity of its two amino groups (α-amino and ε-amino) in enzyme-catalyzed reactions. This modification is crucial because it enables reactions like enzyme-catalyzed polymerization, where the free carboxyl group would otherwise hinder the process. acs.org The use of lysine (B10760008) esters in such studies provides insight into enzyme regioselectivity—the ability of an enzyme to catalyze a reaction at a specific position on a substrate.

A key area of investigation is the synthesis of poly(L-lysine), a polypeptide with significant industrial and biomedical applications. Research on the bulk polymerization of L-lysine ethyl ester (a closely related analogue to the methyl ester) has demonstrated how different enzymes can control the formation of either α- or ε-linked amide bonds. acs.org This regioselective control is fundamental to understanding the mechanistic behavior of enzymes and the reactivity of the lysine molecule within an enzymatic active site.

In these studies, immobilized enzymes are used to catalyze the aminolysis of the lysine ester. The choice of enzyme dictates which amino group participates in the newly formed peptide bond. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to result exclusively in the formation of ε-linked poly(L-lysine), where the side-chain amino group forms the backbone of the polymer. acs.org In contrast, immobilized trypsin predominantly yields the naturally occurring α-linked poly(L-lysine). acs.org This differential reactivity is attributed to the distinct binding conformations of the lysine ester within the catalytic pockets of each enzyme. acs.org

These mechanistic studies are critical for developing green and sustainable methods for polypeptide synthesis, as they rely on the inherent specificity of enzymes to control the polymer's structure without the need for complex protection and deprotection steps common in chemical synthesis. acs.org

Research on Biosynthetic Pathways Involving L-Lysine and Related Intermediates

L-lysine is synthesized in nature through two primary routes: the diaminopimelate (DAP) pathway, found in bacteria and plants, and the α-aminoadipate (AAA) pathway, which operates in fungi and some other lower eukaryotes. wikipedia.orgnih.gov The DAP pathway starts from aspartate and pyruvate and proceeds through the key intermediate meso-diaminopimelate, which is finally decarboxylated to yield L-lysine. wikipedia.orgnih.gov The AAA pathway begins with the condensation of α-ketoglutarate and acetyl-CoA and forms L-lysine via the intermediate α-aminoadipate. wikipedia.orgwikipedia.org

Enzymatic Aminolysis Processes in Biocatalysis

Enzymatic aminolysis, a process where an amine reacts with an ester to form an amide with the assistance of an enzyme catalyst, is a cornerstone of green chemistry and biocatalysis. L-lysine methyl ester is an ideal substrate for such processes, particularly in the synthesis of polypeptides. The esterification of the carboxyl group activates it for nucleophilic attack by the amino group of another molecule, a reaction that is efficiently catalyzed by enzymes like proteases and lipases. acs.org

The synthesis of poly(L-lysine) from lysine esters is a prime example of enzymatic aminolysis in biocatalysis. acs.org This chemoenzymatic polymerization leverages the substrate specificity of enzymes to create stereo- and regioselective linkages without the need for protecting the side-chain amino group. acs.org This method is advantageous over traditional chemical polymerization, which often requires harsh conditions and multiple protection/deprotection steps.

Detailed research has optimized the conditions for the bulk polymerization of L-lysine ethyl ester using different immobilized enzymes to control the resulting polymer structure. The findings from these studies are directly applicable to understanding the biocatalytic potential of L-lysine methyl ester.

Table 1: Regioselectivity in Enzyme-Catalyzed Polymerization of L-Lysine Ester

This table summarizes the results from the enzymatic polymerization of L-lysine ethyl ester, demonstrating how the choice of enzyme catalyst dictates the type of amide bond formed in the resulting poly(L-lysine).

Enzyme Catalyst Predominant Linkage Type Regioselectivity Reference
Immobilized Candida antarctica Lipase B (Novozym 435) ε-linkage >99% ε-content acs.org

The process involves mixing the liquid lysine ester directly with the immobilized enzyme, which acts as a reusable catalyst. This solvent-free, bulk polymerization approach is environmentally friendly and efficient, achieving high monomer conversion and producing high molecular weight polypeptides. acs.org The ability to control the polymer's architecture by simply selecting the appropriate enzyme highlights the power and precision of enzymatic aminolysis in modern biocatalysis.

Table 2: Compound Names Mentioned in the Article

Compound Name
L-Lysine methyl ester dihydrochloride (B599025)
L-Lysine
L-Lysine ethyl ester
Poly(L-lysine)
Aspartate
Pyruvate
meso-Diaminopimelate
α-Aminoadipate
α-Ketoglutarate

Advanced Analytical Methodologies and Spectroscopic Characterization in Research

Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD, MS)

Spectroscopic methods are indispensable for confirming the molecular structure of L-Lysine methyl ester dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) provide detailed information about the compound's atomic connectivity, mass, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. In a study detailing a new chemosynthetic route, the ¹H NMR spectrum of L-Lysine methyl ester dihydrochloride was recorded in deuterium (B1214612) oxide (D₂O). chemimpex.com The resulting chemical shifts are crucial for verifying the successful esterification of the carboxyl group and the integrity of the lysine (B10760008) backbone. Another study synthesized various amino acid methyl esters and reported ¹H and ¹³C NMR data for the resulting lysine methyl ester. nih.gov

Table 1: NMR Spectroscopic Data for L-Lysine Methyl Ester.
NucleusSourceSolventChemical Shift (δ) in ppmMultiplicity / Assignment
¹HSource chemimpex.comD₂O4.08-4.03t, 1H (α-CH)
3.743s, 3H (-OCH₃)
2.92-2.87t, 2H (ε-CH₂)
1.90-1.87m, 2H (β-CH₂)
1.60-1.55m, 2H (δ-CH₂)
1.43-1.34m, 2H (γ-CH₂)
¹³CSource nih.govNot Specified170.7C=O
53.7α-C
52.9-OCH₃
39.2ε-C
29.4δ-C
26.4β-C
21.6γ-C

Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to determine the molecular weight and confirm the identity of L-Lysine methyl ester. ESI-MS analysis has shown the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ to be 161.1, with experimental findings confirming this value. nih.gov This technique is crucial for verifying the product of synthetic reactions.

Circular Dichroism (CD) Spectroscopy While direct CD spectroscopic data for L-Lysine methyl ester dihydrochloride is not extensively published, CD is a vital tool for investigating the secondary structure of peptides and polypeptides containing lysine residues. nih.govaalto.fi For instance, studies on lysine-containing amphipathic peptides use CD spectroscopy to confirm their helical structure in the presence of micelles or vesicles. nih.gov This indicates that L-Lysine methyl ester, as a building block for such peptides, possesses the inherent chirality necessary for these higher-order structures, which CD spectroscopy is designed to detect. The optical rotation, a related chiroptical property, is a standard quality control parameter, with specified ranges such as +18° to +25° (c=1 in methanol). thermofisher.comthermofisher.com

Chromatographic Separations and Purity Assessment in Synthetic and Analytical Contexts (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating L-Lysine methyl ester dihydrochloride from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most common methods.

Purity is a critical parameter, with commercial suppliers often guaranteeing a purity of ≥98% or ≥99%, as determined by titration or chromatographic methods like TLC and HPLC. chemimpex.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for the purity assessment and quantification of amino acid derivatives. For L-Lysine hydrochloride, RP-HPLC methods have been developed using C8 or C18 columns, demonstrating high specificity and accuracy. drugbank.com These methods are directly applicable to its methyl ester derivative for quality control in bulk drug substance and formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile amino acids like lysine and its derivatives, a two-step derivatization is required. fishersci.se A validated GC-MS method for the simultaneous measurement of lysine and its metabolites in human urine involves esterification with methanol (B129727) followed by amidation with pentafluoropropionic anhydride (B1165640). researchgate.net The resulting methyl ester-pentafluoropropionyl derivatives are volatile and can be separated and quantified by GC-MS, demonstrating the utility of this technique for analyzing L-Lysine methyl ester in complex biological matrices. fishersci.seresearchgate.net

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. It is widely cited in commercial product specifications, with a purity of ≥99% for L-Lysine methyl ester dihydrochloride often being confirmed by TLC. sigmaaldrich.comsigmaaldrich.com

Table 2: Chromatographic Methods for the Analysis of L-Lysine Methyl Ester Dihydrochloride and Related Compounds.
TechniqueApplicationKey Findings / ConditionsReference
HPLCPurity Assessment & QuantificationRP-HPLC with C8 or C18 columns. Validated for accuracy, precision, and linearity. drugbank.com
GC-MSSeparation & Quantification of MetabolitesRequires two-step derivatization (esterification and amidation) for volatility. Allows for simultaneous analysis of lysine and its modified forms in biological samples. researchgate.net
TLCPurity Assessment & Reaction MonitoringCommonly used for quality control, confirming purity levels of ≥99%. sigmaaldrich.comsigmaaldrich.com

Quantitative Analysis of L-Lysine Methyl Ester Dihydrochloride and its Metabolites in Research Studies

Accurate quantification of L-Lysine methyl ester and its metabolites is critical in biochemical and clinical research. Mass spectrometry-based methods, particularly when coupled with stable isotope dilution, offer high sensitivity and specificity.

A GC-MS method utilizing stable-isotope dilution has been validated for the quantitative analysis of lysine and its metabolites, such as Nε-carboxymethyllysine (CML) and Nε-carboxyethyllysine (CEL), in biological fluids. nih.gov In this approach, deuterated internal standards are used to ensure high precision and accuracy. nih.gov The protocol involves derivatization to methyl esters, making the methodology directly relevant to the quantification of L-Lysine methyl ester itself. nih.gov

In the field of proteomics, quantitative analysis of protein lysine methylation is achieved using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by LC-MS/MS. nih.govnih.gov While this technique analyzes lysine methylation on a whole-protein level, the underlying principles of peptide enrichment and mass spectrometric quantification are applicable to the study of free L-Lysine methyl ester and its modified forms in cellular extracts. nih.gov

Investigations into Reaction Kinetics and Mechanisms

Understanding the reaction kinetics and mechanisms of L-Lysine methyl ester is important for its use in synthesis and for studying its role in biological processes like glycation.

One study investigated the reaction of free L-Lysine and its methyl ester with the reactive dicarbonyls glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO) in phosphate (B84403) buffer (pH 7.4) at 37 °C and 80 °C. nih.govmdpi.com The study found that L-Lysine methyl ester reacts with MGO to form a novel product, Nε-(hydroxymethyl)-lysine (HML). mdpi.com A proposed mechanism involves the nucleophilic attack of the terminal amine group of the lysine ester onto the aldehyde group of MGO, followed by an intramolecular hydride transfer. mdpi.com The reaction yields of the major glycation products, CML and CEL, were found to be temperature-dependent, indicating kinetic control. nih.govmdpi.com

Table 3: Reaction of L-Lysine (5 mM) with Glyoxals (GO/MGO) and Resulting Product Yields. nih.govmdpi.com
ReactantTemperatureProductHighest Reaction Yield
GO37 °CNε-carboxymethyllysine (CML)0.7%
80 °C6%
MGO37 °CNε-carboxyethyllysine (CEL)0.1%
80 °C0.6%
MGONot SpecifiedNε-(hydroxymethyl)-lysine (HML)Formed at higher concentrations than CEL

The study highlights the higher reactivity of MGO towards lysine compared to GO and suggests that the formation of HML is a significant reaction pathway for L-Lysine methyl ester under these conditions. mdpi.com

Chiral Resolution Studies and Chiral Auxiliary Investigations

The stereochemistry of L-Lysine methyl ester is crucial for its applications, particularly in peptide synthesis and asymmetric catalysis. While chiral resolution typically refers to the separation of enantiomers from a racemic mixture, research involving L-Lysine methyl ester focuses on its use as a resolved chiral building block.

Derivatives of L-Lysine methyl ester are employed as chiral auxiliaries in asymmetric synthesis. For example, Nα-Boc-L-lysine methyl ester hydrochloride is used as a chiral auxiliary to introduce stereocenters with high selectivity. chemimpex.com Its defined stereochemistry guides the approach of reagents, enabling the synthesis of specific enantiomers of the target molecule. chemimpex.com Research into the stereoselective synthesis of complex amino acids, such as α-methyl-α-lysine derivatives, has utilized chiral auxiliaries like Williams's Oxazinone to set the desired stereochemistry, which is a similar principle. researchgate.net The inherent chirality of L-Lysine methyl ester makes it a valuable precursor for these more complex chiral structures used in drug discovery and development. chemimpex.com

Emerging Research Directions and Future Perspectives

Advancements in Targeted Drug Delivery Systems Research

The development of systems that can deliver therapeutic agents directly to diseased cells while sparing healthy tissue is a central goal in medicine. L-lysine methyl ester is proving to be a valuable component in the creation of such targeted systems, particularly in the formulation of hydrogels and organogels. sigmaaldrich.comthermofisher.com These materials can act as biocompatible scaffolds that encapsulate drugs and release them in a controlled manner.

A notable area of research is the synthesis of L-lysine-based low-molecular-weight organogelators. acs.orgresearchgate.net These molecules can self-assemble in certain solvents to form fibrous networks, creating a gel that can trap drug molecules. For instance, researchers have successfully synthesized organogelators by linking two L-lysine ester molecules with different fatty acid chains. acs.org These gels, formed in eco-friendly solvents like fatty acid esters, have been studied for their ability to release nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. acs.orgresearchgate.net The release rate of the drug from the gel matrix was found to be dependent on factors such as the length of the fatty acid chain on the gelator molecule and the pH of the surrounding environment. researchgate.net This tunability is a key feature for designing sophisticated drug delivery vehicles.

Another promising application is in the creation of amino acid-based hydrogels. sigmaaldrich.com Hydrogels are water-swollen polymer networks that closely mimic the natural extracellular matrix, making them excellent candidates for tissue engineering and as drug delivery depots. sigmaaldrich.com L-lysine methyl ester can be incorporated into polymer chains, imparting positive charges and functional handles for further modification, enhancing the hydrogel's ability to interact with cells and load therapeutic molecules.

Table 1: Research Findings on L-Lysine-Based Gels for Drug Delivery An interactive table summarizing key findings from studies on L-lysine-based gelators.

Gelator Type Solvent(s) Model Drug Key Finding Reference
Bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamides Ethyl/isopropyl esters of lauric/myristic acid, liquid paraffin Ibuprofen Gelators formed stable gels in biocompatible solvents. acs.org
L-lysine-based organogelators 1,2-propanediol Ibuprofen The drug release rate was found to be pH-dependent, with slower release at lower pH. researchgate.net
Poly(amino acid)-based hydrogel Aqueous solution Not specified Hydrogels based on amino acids show high similarity to natural proteins, making them ideal scaffolds for drug delivery and cell culture. sigmaaldrich.com

Development of Novel Bioconjugate Architectures

Bioconjugation is the chemical strategy of linking molecules, such as drugs or imaging agents, to biomolecules like proteins or antibodies. L-lysine methyl ester and its protected derivatives are crucial reagents in this field. chemimpex.comchemimpex.com The lysine (B10760008) residue itself is one of the most frequently targeted amino acids for protein modification due to the high nucleophilicity and surface accessibility of its side-chain ε-amino group. nih.govrsc.org

A significant application of this chemistry is in the construction of Antibody-Drug Conjugates (ADCs). rsc.org ADCs are a powerful class of cancer therapeutics where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. The linker that connects the drug and the antibody is critical to the ADC's success. Lysine provides a convenient attachment point, and reagents like N-hydroxysuccinimide (NHS) esters are commonly used to react with lysine's amine group to form stable amide bonds. nih.govrsc.org However, because proteins often have many surface-exposed lysine residues, traditional methods can result in a heterogeneous mixture of ADCs with drugs attached at various locations, which can affect efficacy and consistency. rsc.org

Emerging research focuses on creating more homogeneous and site-selective bioconjugates. L-lysine methyl ester derivatives are used in complex synthetic schemes to build precisely defined linkers that can be attached to proteins in a more controlled manner. chemimpex.com For example, enzymatic methods using catalysts like Sortase A are being explored to ligate molecules to specific amino acid sequences, offering a higher degree of precision than conventional chemical methods. rsc.org The fundamental reactivity of the lysine amine groups, preserved in L-lysine methyl ester, is central to these advanced bioconjugation strategies. nih.govmdpi.com

Table 2: Common Methods for Lysine-Targeted Bioconjugation An interactive table outlining classical methods for modifying primary amines on lysine residues.

Method Reagent Type Resulting Bond Key Characteristics Reference
Acylation/Amidation N-hydroxysuccinimide (NHS) esters Amide Highly reactive and forms very stable bonds; widely used but can lead to heterogeneous products. nih.govrsc.org
Isocyanate/Isothiocyanate Addition Isocyanates, Isothiocyanates Urea (B33335) / Thiourea (B124793) Reagents are more tolerant to hydrolysis than NHS esters, but the resulting bonds are less stable than amides. nih.gov
Reductive Amination Aldehydes + Reducing Agent (e.g., NaBH₃CN) Secondary Amine A two-step process that maintains the charge of the original amine, preserving protein properties. nih.gov

Exploration of Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amino acid esters and their polymers is an active area for such innovation.

One of the most promising sustainable methods is chemoenzymatic polymerization (CEP). nih.govacs.org This technique uses enzymes as catalysts to synthesize polypeptides in an environmentally friendly way. acs.org The process operates under mild conditions, often in water, and the specificity of the enzyme allows for polymerization without the need for complex protection and deprotection steps for reactive side chains. nih.gov For the synthesis of poly-L-lysine, the L-lysine monomer must first have its C-terminus activated, typically through esterification to form L-lysine methyl ester or ethyl ester. nih.govacs.org Researchers have developed one-pot processes where the initial esterification of L-lysine using an acid catalyst is directly followed by enzyme-catalyzed polymerization, streamlining the synthesis of this important biopolymer. nih.gov

Other research has focused on developing greener methods for the synthesis of the amino acid ester itself. A facile and convenient method has been reported for preparing amino acid methyl esters using trimethylchlorosilane in methanol (B129727) at room temperature. mdpi.comresearchgate.net This approach avoids harsher reagents like thionyl chloride or concentrated strong acids that are traditionally used, offering milder reaction conditions and often providing comparable or better yields. mdpi.com These advancements align with the core goals of green chemistry by improving efficiency and reducing the environmental impact of chemical synthesis. acs.orgresearchgate.net

Table 3: Comparison of Catalysts in the Esterification of L-lysine for Chemoenzymatic Polymerization An interactive table showing research data on catalyst performance in a green synthesis approach.

Catalyst Conversion to Ester Subsequent Polymerization Conversion Key Observation Reference
Hydrochloric Acid (HCl) Not specified ~30% Lower conversion rate to oligomers in the one-pot process. nih.gov
Sulfuric Acid (H₂SO₄) 91% (for ethyl ester) 65% Significantly improved the conversion rate from monomers to oligomers compared to HCl. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-lysine methyl ester dihydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via esterification of L-lysine with methanol under acidic conditions. To ensure enantiomeric purity, use anhydrous HCl to protonate the amino groups and prevent racemization. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining . Post-synthesis, purify via recrystallization in methanol/water mixtures, as solubility data indicates high solubility in these solvents (≥98% purity achievable) .

Q. How should researchers handle hygroscopicity and storage stability of L-lysine methyl ester dihydrochloride?

  • Methodological Answer : Store the compound in an inert atmosphere (e.g., nitrogen) at –20°C to minimize hydrolysis and degradation. Use desiccants in storage containers to counteract hygroscopicity. For long-term stability, conduct periodic Fourier-transform infrared (FTIR) spectroscopy to verify ester bond integrity (peak at ~1740 cm⁻¹) and quantify free lysine via HPLC .

Q. What analytical techniques are recommended for characterizing L-lysine methyl ester dihydrochloride?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection at 214 nm.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the methyl ester group (δ ~3.7 ppm for –OCH₃) and dihydrochloride salt formation .
  • Thermal Stability : Differential scanning calorimetry (DSC) to confirm melting points (reported range: 200–215°C; discrepancies may arise from purity or instrumentation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

  • Methodological Answer : Discrepancies in melting points (e.g., 200°C vs. 213–215°C) may stem from polymorphic forms or impurities. Use DSC to analyze thermal behavior under controlled heating rates. For solubility conflicts, standardize solvent systems (e.g., aqueous buffers at pH 5–6) and validate via gravimetric analysis. Cross-reference with peer-reviewed studies rather than commercial datasheets .

Q. What strategies enhance the compound’s utility in peptide synthesis and transdermal drug delivery systems?

  • Methodological Answer :

  • Peptide Synthesis : Use L-lysine methyl ester dihydrochloride as a protected intermediate. Deprotonate with triethylamine before coupling reactions to activate the α-amino group. Monitor ester hydrolysis during prolonged reactions using LC-MS .
  • Transdermal Delivery : Incorporate the compound into ionic liquid formulations to improve skin permeability. Validate efficacy via Franz diffusion cell assays using fluorescently tagged analogs .

Q. How can isotopic labeling (e.g., deuterated analogs) be leveraged for metabolic tracing studies?

  • Methodological Answer : Synthesize deuterated derivatives (e.g., DL-lysine-d9 dihydrochloride) by replacing hydrogen atoms in the methyl ester or side-chain amino groups. Use mass spectrometry (MS) to track isotopic incorporation and quantify metabolic flux in cell cultures. Ensure labeling efficiency exceeds 95% via NMR or high-resolution MS .

Q. What experimental designs mitigate interference from hydrolysis byproducts in biochemical assays?

  • Methodological Answer : Hydrolysis of the methyl ester group generates lysine, which may confound enzymatic assays (e.g., lysine decarboxylase studies). Pre-treat the compound with esterase inhibitors (e.g., PMSF) or use freshly prepared solutions. Validate assay specificity via control experiments with pure lysine .

Methodological Best Practices

Q. How should researchers document synthesis and handling protocols for reproducibility?

  • Answer : Follow guidelines from Reviews in Analytical Chemistry:

  • Detail reaction conditions (temperature, solvent ratios, catalyst concentrations).
  • Report characterization data (HPLC chromatograms, NMR spectra) in supplementary materials.
  • Specify storage conditions and expiration timelines .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric methods like Kruskal-Wallis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.